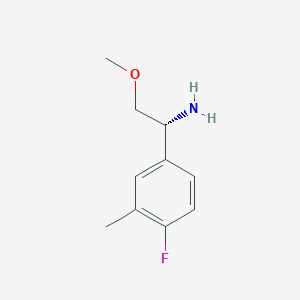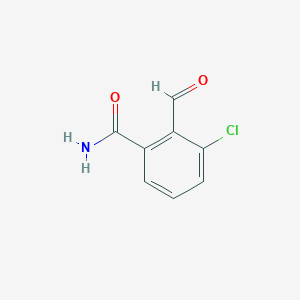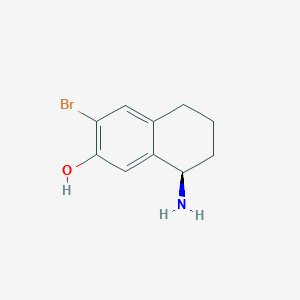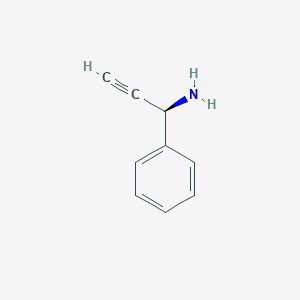
(R)-1-Phenylprop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Phenylprop-2-yn-1-amine is an organic compound characterized by a phenyl group attached to a propynylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylprop-2-yn-1-amine typically involves the reaction of phenylacetylene with an appropriate amine under specific conditions. One common method is the catalytic hydrogenation of phenylacetylene in the presence of an amine, using a palladium or nickel catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of ®-1-Phenylprop-2-yn-1-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of high-throughput screening techniques can also optimize the reaction parameters, ensuring efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Phenylprop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or nickel catalyst is often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-Phenylprop-2-yn-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in understanding biochemical pathways.
Medicine
In medicine, ®-1-Phenylprop-2-yn-1-amine is explored for its potential therapeutic effects. It is investigated as a candidate for drug development, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-1-Phenylprop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetylene: Shares the phenyl and acetylene groups but lacks the amine functionality.
Propargylamine: Contains the propynylamine structure but lacks the phenyl group.
Phenylpropanolamine: Similar structure but with a hydroxyl group instead of the acetylene.
Uniqueness
®-1-Phenylprop-2-yn-1-amine is unique due to its combination of a phenyl group and a propynylamine structure
Propriétés
Formule moléculaire |
C9H9N |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
(1R)-1-phenylprop-2-yn-1-amine |
InChI |
InChI=1S/C9H9N/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9H,10H2/t9-/m1/s1 |
Clé InChI |
WTZFFHKYDKHUSG-SECBINFHSA-N |
SMILES isomérique |
C#C[C@H](C1=CC=CC=C1)N |
SMILES canonique |
C#CC(C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




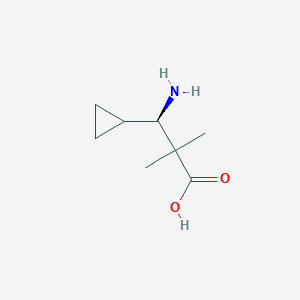
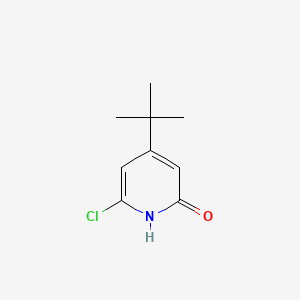
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
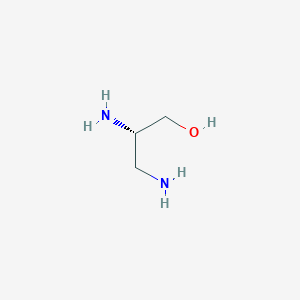
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)

![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)

